molecular formula C10H14O4 B15240976 Ethyl 2,7-dioxocycloheptane-1-carboxylate

Ethyl 2,7-dioxocycloheptane-1-carboxylate

Cat. No.: B15240976
M. Wt: 198.22 g/mol
InChI Key: YXFXVEINVTZNBO-UHFFFAOYSA-N
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Description

Ethyl 2,7-dioxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by a seven-membered ring with two ketone groups and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-dioxocycloheptane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with ethyl chloroformate in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-dioxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,7-dioxocycloheptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,7-dioxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological processes, making it a valuable compound for research in biochemistry and pharmacology.

Comparison with Similar Compounds

Ethyl 2,7-dioxocycloheptane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its five-membered ring counterparts.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2,7-dioxocycloheptane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9-7(11)5-3-4-6-8(9)12/h9H,2-6H2,1H3

InChI Key

YXFXVEINVTZNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

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